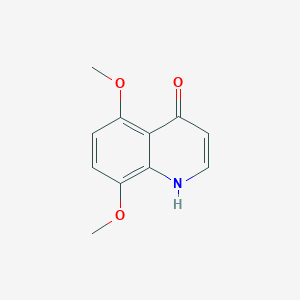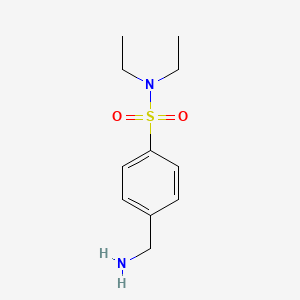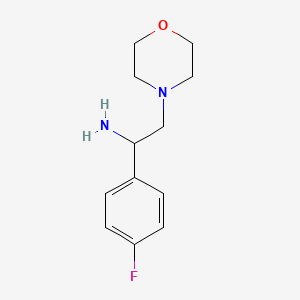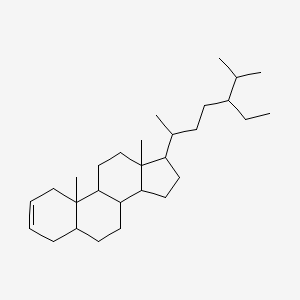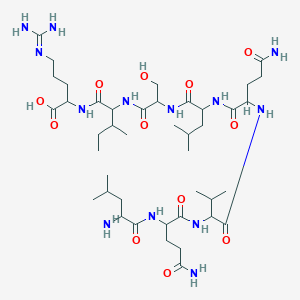
H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH is a peptide consisting of the amino acids leucine, glutamine, valine, glutamine, leucine, serine, isoleucine, and arginine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated, usually with a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and then added to the resin-bound peptide.
Deprotection: The protecting group on the amino acid’s amine group is removed, typically using a solution of piperidine in DMF (dimethylformamide).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH: can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized, particularly at the serine and arginine residues.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfone derivatives, while substitution can result in peptides with altered sequences.
Applications De Recherche Scientifique
H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH: has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in drug development for diseases where peptides play a crucial role.
Industry: Utilized in the development of peptide-based materials and products.
Comparaison Avec Des Composés Similaires
H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH: can be compared with other peptides with similar sequences or functions. Some similar compounds include:
H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Lys-OH: Similar sequence but with lysine instead of arginine.
H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-NH2: Similar sequence but with an amide group at the C-terminus.
H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OMe: Similar sequence but with a methoxy group at the C-terminus.
These comparisons highlight the uniqueness of This compound in terms of its specific sequence and potential biological activities.
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77N13O12/c1-9-23(8)33(40(65)51-27(41(66)67)11-10-16-48-42(46)47)55-38(63)29(19-56)53-37(62)28(18-21(4)5)52-35(60)25(12-14-30(44)57)50-39(64)32(22(6)7)54-36(61)26(13-15-31(45)58)49-34(59)24(43)17-20(2)3/h20-29,32-33,56H,9-19,43H2,1-8H3,(H2,44,57)(H2,45,58)(H,49,59)(H,50,64)(H,51,65)(H,52,60)(H,53,62)(H,54,61)(H,55,63)(H,66,67)(H4,46,47,48) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRHDFFLXLZQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77N13O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)

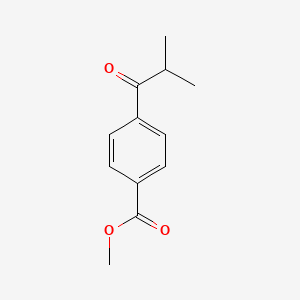


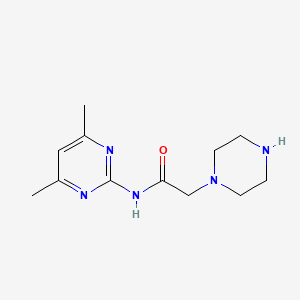
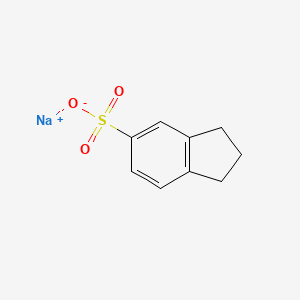

![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
